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Compound of Interest

Compound Name: 2-Methylphloroglucinol

Cat. No.: B121552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylphloroglucinol (2-methylbenzene-1,3,5-triol), a key phenolic compound. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols utilized for their acquisition. This information is

crucial for the unambiguous identification, characterization, and quantification of this molecule

in various research and development settings.

Spectroscopic Data Summary
The empirical formula for 2-Methylphloroglucinol is C₇H₈O₃ with a molecular weight of 140.14

g/mol .[1] The experimental data obtained from various spectroscopic techniques are

summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 2-Methylphloroglucinol provide detailed information about its

proton and carbon framework.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.0 s 2H Ar-H

4.7 s 3H Ar-OH

2.0 s 3H Ar-CH₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

156.0 C-OH

106.0 C-CH₃

95.0 Ar-C

8.0 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methylphloroglucinol shows characteristic absorption bands corresponding to

its hydroxyl and aromatic functionalities.

Significant IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

3400-3100 (broad) O-H stretch (phenolic)

3010 C-H stretch (aromatic)

2920 C-H stretch (methyl)

1620, 1470 C=C stretch (aromatic)

1200 C-O stretch (phenol)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

m/z Interpretation

140 [M]⁺ (Molecular ion)

139 [M-H]⁺

125 [M-CH₃]⁺

111 [M-H-CO]⁺

97 [M-CH₃-CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below. These protocols are intended to be a guide for reproducing these results.

NMR Spectroscopy Protocol
Instrumentation: A Varian A-60 NMR spectrometer was used to acquire the ¹H NMR spectrum.

For the ¹³C NMR spectrum, a Bruker AM-300 spectrometer was utilized.

Sample Preparation: A sample of 2-Methylphloroglucinol (obtained from Calbiochem) was

dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆, to a concentration

of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an

internal standard (δ 0.00).

¹H NMR Acquisition:

The sample was placed in a 5 mm NMR tube.

The spectrometer was tuned and the magnetic field was shimmed to achieve optimal

homogeneity.
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A standard one-pulse sequence was used to acquire the spectrum.

Typically, 16 to 64 scans were accumulated to ensure a good signal-to-noise ratio.

The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting

spectrum was phase and baseline corrected.

¹³C NMR Acquisition:

The same sample prepared for ¹H NMR was used.

A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance

sensitivity.

A larger number of scans (typically several hundred to thousands) were accumulated due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

The FID was processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy Protocol
Instrumentation: A Perkin-Elmer or a similar Fourier Transform Infrared (FTIR) spectrometer

was used.

Sample Preparation (KBr Pellet Method):[2][3][4][5]

Approximately 1-2 mg of dry 2-Methylphloroglucinol (from Fluka Chemie AG) was finely

ground in an agate mortar and pestle.[4]

About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.[4]

The sample and KBr were thoroughly mixed and ground together until a fine, homogeneous

powder was obtained.

A portion of the mixture was transferred to a pellet press die.

The die was placed in a hydraulic press and pressure was applied to form a thin, transparent

pellet.
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The KBr pellet was then placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

A background spectrum of a blank KBr pellet was first recorded.

The sample pellet was then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum was obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry Protocol
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as an

Agilent GC-MSD, was used.

Sample Preparation and Derivatization:[6][7][8][9]

A dilute solution of 2-Methylphloroglucinol in a suitable solvent like methanol or

dichloromethane was prepared.

For GC-MS analysis of phenolic compounds, derivatization is often necessary to increase

volatility. A common method is silylation, where the sample is treated with a reagent like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl

(TMS) ethers.[6][9]

GC-MS Analysis:[6][7][8][9]

Gas Chromatography (GC):

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Injector: The sample was injected in splitless mode with an injector temperature of around

250-280°C.[7]

Oven Program: A temperature gradient was used to separate the components of the

sample, for instance, starting at 70°C and ramping up to 280°C.[7]
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Carrier Gas: Helium was used as the carrier gas at a constant flow rate.[7]

Mass Spectrometry (MS):

Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for GC-MS.

Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based on

their mass-to-charge ratio (m/z).

Detection: The detector recorded the abundance of each ion, generating a mass spectrum

for the compound as it eluted from the GC column.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Methylphloroglucinol.
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General workflow for spectroscopic analysis of 2-Methylphloroglucinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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